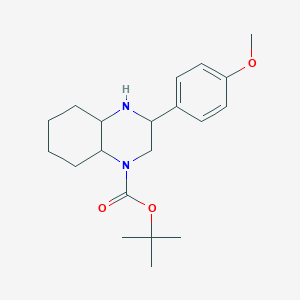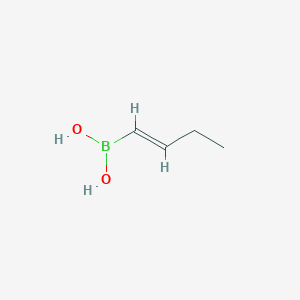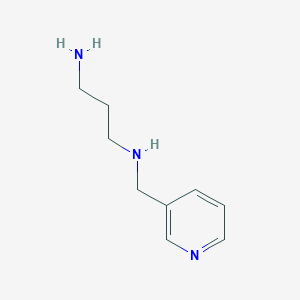
2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid
Overview
Description
“2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid” is a chemical compound with the CAS Number: 1005494-36-9. Its molecular weight is 382.46 and its IUPAC name is 2-((4-methoxy-3-(tosyloxy)benzyl)thio)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18O6S2/c1-12-3-6-14(7-4-12)25(20,21)23-16-9-13(5-8-15(16)22-2)10-24-11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Advanced Oxidation Processes in Environmental Remediation
Research on advanced oxidation processes (AOPs) examines the degradation of various organic compounds in aqueous media. Compounds similar to "2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid" may undergo degradation via AOPs, leading to the generation of by-products with different kinetics and mechanisms. Understanding these processes is crucial for enhancing the degradation of recalcitrant compounds in environmental matrices, contributing to cleaner water and soil environments (Qutob et al., 2022).
Pharmacological and Industrial Importance of Phenolic Compounds
The study of phenolic compounds, such as syringic acid, highlights the broad range of therapeutic applications these molecules can have, including antioxidant, antimicrobial, and anti-inflammatory activities. The research on these compounds' biosynthesis, bioavailability, and biomedical applications provides insights into how methoxylated compounds, which share similar functional groups with "this compound," could be utilized in both pharmaceutical and industrial contexts (Srinivasulu et al., 2018).
Herbicide Toxicity and Environmental Impact
The research on the toxicity of herbicides like 2,4-D offers valuable lessons on managing and mitigating the environmental and health impacts of chemical pollutants. These studies underline the importance of understanding chemical toxicity for the development of safer agricultural practices and environmental protection strategies (Zuanazzi et al., 2020).
Lignin Acidolysis in Biomass Valorization
Investigations into the acidolysis of lignin model compounds can inform the utilization of complex organic molecules in the development of sustainable materials and energy sources. Research in this area emphasizes the potential of chemical transformations in leveraging biomass as a renewable resource for the chemical industry (Yokoyama, 2015).
properties
IUPAC Name |
2-[[4-methoxy-3-(4-methylphenyl)sulfonyloxyphenyl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6S2/c1-12-3-6-14(7-4-12)25(20,21)23-16-9-13(5-8-15(16)22-2)10-24-11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZKOQAMQFCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CSCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)
methanone](/img/structure/B3070672.png)


![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)





![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)